molecular formula C15H15F2N3S B10922544 4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10922544
M. Wt: 307.4 g/mol
InChI Key: CGRPLBBKPDTSSC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and related heterocyclic compounds such as thiazolo[4,5-b]pyridines and dihydrofuro[2,3-b]pyridines .

Uniqueness

What sets 4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15F2N3S

Molecular Weight

307.4 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H15F2N3S/c1-4-20-15-13(9(3)19-20)10(14(16)17)7-11(18-15)12-6-5-8(2)21-12/h5-7,14H,4H2,1-3H3

InChI Key

CGRPLBBKPDTSSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(S3)C)C(F)F

Origin of Product

United States

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